![molecular formula C7H8BCl2NO2 B13139213 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the formation of the oxaborole ring followed by the introduction of the amino and chloro substituents. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions to form the oxaborole ring. The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron atom, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
作用機序
The mechanism of action of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets, such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
6-amino-5-chlorobenzo[c][1,2]oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxaborole ring.
5-chloro-2-aminophenol: Lacks the boron atom and oxaborole ring but has similar substituents.
Uniqueness
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with enzymes, which is not observed in similar compounds lacking the boron atom .
特性
分子式 |
C7H8BCl2NO2 |
|---|---|
分子量 |
219.86 g/mol |
IUPAC名 |
5-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride |
InChI |
InChI=1S/C7H7BClNO2.ClH/c9-6-1-4-3-12-8(11)5(4)2-7(6)10;/h1-2,11H,3,10H2;1H |
InChIキー |
OJOILHHADGOLQU-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
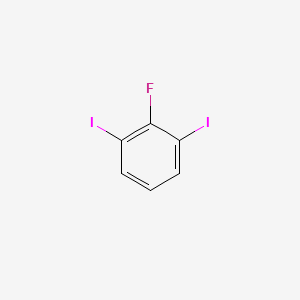


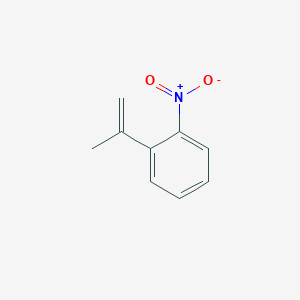

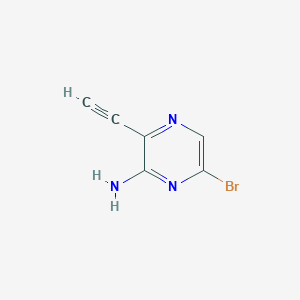

![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
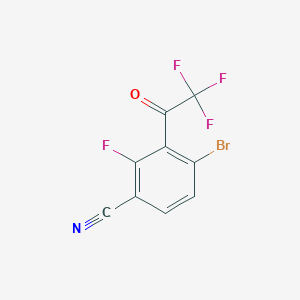
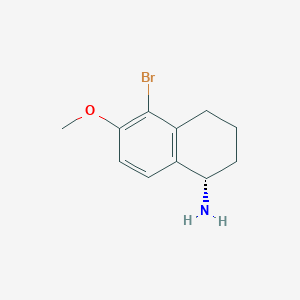
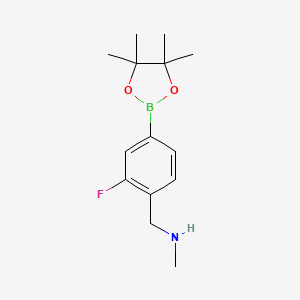
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
